molecular formula C10H8F4O2 B6326997 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane CAS No. 773102-32-2

2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane

Cat. No.: B6326997
CAS No.: 773102-32-2
M. Wt: 236.16 g/mol
InChI Key: MGNGHBQBVJWIRG-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl derivatives with 1,3-dioxolane under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane is unique due to the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, combined with a 1,3-dioxolane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c11-8-2-1-6(10(12,13)14)5-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNGHBQBVJWIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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